TMS-Imidazole

Description

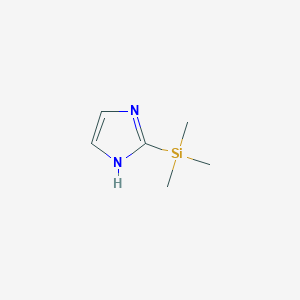

Structure

3D Structure

Properties

Molecular Formula |

C6H12N2Si |

|---|---|

Molecular Weight |

140.26 g/mol |

IUPAC Name |

1H-imidazol-2-yl(trimethyl)silane |

InChI |

InChI=1S/C6H12N2Si/c1-9(2,3)6-7-4-5-8-6/h4-5H,1-3H3,(H,7,8) |

InChI Key |

VTHCSXMNKNHJHY-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=NC=CN1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Reaction Mechanism of TMS-Imidazole with Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Silyl (B83357) Ethers in Organic Synthesis

In the landscape of modern organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of constructing complex molecules. Among the various protecting groups available, silyl ethers stand out for their versatility, ease of formation, and tunable stability. The formation of a silyl ether involves the conversion of a hydroxyl group (-OH) into a silyloxy group (-O-SiR₃), effectively masking the acidic proton and nucleophilic character of the alcohol. This temporary modification prevents unwanted side reactions during subsequent synthetic steps.

N-(Trimethylsilyl)imidazole (TMS-imidazole) has emerged as a particularly powerful reagent for the silylation of alcohols.[1] It is valued for its high silyl donor ability, which ensures efficient and rapid reactions, often leading to high yields of the desired silyl ethers.[1] A key advantage of this compound is its remarkable chemoselectivity; it selectively silylates hydroxyl groups even in the presence of other sensitive functionalities like amines, a critical feature in the synthesis of complex pharmaceuticals and natural products.[1] This guide provides a detailed examination of the reaction mechanism of this compound with alcohols, supported by experimental protocols and quantitative data to aid researchers in its practical application.

The Reaction Mechanism: A Step-by-Step Analysis

The silylation of an alcohol with this compound is a nucleophilic substitution reaction at the silicon center. While often used directly, this compound is also the key reactive intermediate formed in situ when using a combination of trimethylsilyl (B98337) chloride (TMSCl) and imidazole (B134444).[2][3] The mechanism can be understood as a catalyzed process where imidazole plays a dual role.

Step 1: Activation of the Silylating Agent

The reaction is initiated by the alcohol's hydroxyl group acting as a nucleophile, attacking the electrophilic silicon atom of this compound. Imidazole, being an excellent leaving group, departs, and is protonated by the alcohol.

Step 2: Nucleophilic Attack and Formation of the Silyl Ether

The core of the reaction involves the nucleophilic attack of the alcohol on the silicon atom. The imidazole ring in this compound makes the silicon atom highly electrophilic and susceptible to attack.

The overall reaction can be summarized as: ROH + this compound → RO-TMS + Imidazole

The imidazole generated as a byproduct can then act as a base, facilitating the reaction, particularly if starting from TMSCl and imidazole.[4]

Below is a diagram illustrating the logical flow of the silylation reaction.

Caption: Reaction pathway for alcohol silylation.

A more detailed mechanistic representation, especially relevant for the widely used TMSCl/imidazole system, involves the formation of a highly reactive silylated imidazolium (B1220033) intermediate.

Caption: Formation of the reactive intermediate.

This two-step process highlights the catalytic role of imidazole, which is regenerated and protonated during the reaction.

Quantitative Data: Stability of Silyl Ethers

The choice of silyl protecting group is often dictated by the required stability towards various reaction conditions, particularly acidic and basic hydrolysis during workup and subsequent synthetic steps. The trimethylsilyl (TMS) group is known for its lability, making it suitable for protecting alcohols that need to be regenerated under very mild conditions. More sterically hindered silyl groups, such as tert-butyldimethylsilyl (TBDMS), offer significantly greater stability. The relative rates of hydrolysis provide a quantitative basis for selecting the appropriate silyl ether.

| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |

| TMS (Trimethylsilyl) | 1 | 1 |

| TES (Triethylsilyl) | 64 | 10 - 100 |

| TBDMS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |

| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |

| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |

| Data compiled from multiple sources.[3][5] |

This table clearly illustrates that the TMS group is several orders of magnitude more susceptible to cleavage than bulkier silyl groups, a critical consideration in multi-step synthesis.[5]

Experimental Protocols

A successful silylation requires careful attention to experimental conditions, particularly the exclusion of moisture, as silylating agents and silyl ethers are susceptible to hydrolysis.[6]

Protocol: Trimethylsilylation of a Primary Alcohol using TMSCl and Imidazole

This protocol describes a general procedure for the protection of a primary alcohol. The Corey protocol, which utilizes imidazole in DMF, is a reliable method.[3]

Materials:

-

Primary alcohol (1.0 eq)

-

Trimethylsilyl chloride (TMSCl, 1.2 eq)

-

Imidazole (2.5 eq)

-

Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Extraction solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

-

To a solution of the primary alcohol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add imidazole (2.5 eq).

-

Slowly add trimethylsilyl chloride (1.2 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the chosen extraction solvent.

-

Combine the organic layers, wash with brine to remove residual DMF and imidazole, and dry over anhydrous sodium sulfate.[5]

-

Concentrate the solution under reduced pressure to afford the crude TMS ether.

-

If necessary, purify the product by flash column chromatography.

The workflow for this experimental procedure is visualized below.

Caption: General workflow for alcohol silylation.

Conclusion

N-(Trimethylsilyl)imidazole is an exceptionally useful reagent in organic synthesis for the protection of alcohols. Its high reactivity, selectivity, and the mild conditions required for both the protection and subsequent deprotection steps make it an invaluable tool for medicinal chemists and researchers in drug development. The mechanism, proceeding through a highly reactive silylated intermediate, ensures efficient conversion to the corresponding silyl ether. Understanding the kinetics and relative stabilities of different silyl ethers allows for their strategic deployment in complex synthetic routes, enabling the construction of novel and intricate molecular architectures.

References

The Synthetic Chemist's Guide to TMS-Imidazole: Properties, Protocols, and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Trimethylsilyl)imidazole (TMS-Imidazole), also known as N-trimethylsilylimidazole (TMSI or TSIM), is a powerful and versatile organosilicon reagent widely employed in organic synthesis. Its primary utility lies in its exceptional ability to introduce the trimethylsilyl (B98337) (TMS) protecting group to a variety of functional groups, most notably hydroxyls. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its key applications, and visual representations of reaction workflows to aid researchers in its effective utilization.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid that is highly sensitive to moisture.[1][2] It is a potent silylating agent, reacting readily with alcohols, phenols, and carboxylic acids.[1][3] Unlike many other silylating agents, this compound is particularly valued for its high reactivity towards hydroxyl groups while showing excellent compatibility with amine functionalities, allowing for selective protection in multifunctional molecules.[4][5]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 1-(Trimethylsilyl)imidazole.

| Property | Value | Reference(s) |

| Synonyms | N-Trimethylsilylimidazole, TMSI, TSIM | [4] |

| CAS Number | 18156-74-6 | [4] |

| Molecular Formula | C₆H₁₂N₂Si | [4][6] |

| Molecular Weight | 140.26 g/mol | [4][6] |

| Appearance | Colorless to almost colorless clear liquid | [7] |

| Boiling Point | 93-94 °C at 14 mmHg | [4][6][7] |

| Melting Point | -42 °C | [6][7] |

| Density | 0.956 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.475 | [4] |

| Flash Point | 5 °C | [7] |

| Solubility | Soluble in many organic solvents | [3] |

| Water Solubility | Decomposes | [2] |

Experimental Protocols

General Protocol for the Silylation of a Primary Alcohol

This protocol describes a general procedure for the protection of a primary alcohol using this compound.

Materials:

-

Primary alcohol (1.0 eq)

-

1-(Trimethylsilyl)imidazole (1.2 eq)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the primary alcohol in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 equivalents) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude TMS ether.

-

If necessary, purify the product by flash column chromatography on silica (B1680970) gel.

Protocol for Derivatization of Carbohydrates for GC-MS Analysis

This protocol outlines the derivatization of a carbohydrate sample, such as glucose, using this compound for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This procedure increases the volatility of the carbohydrate, making it suitable for GC analysis.

Materials:

-

Carbohydrate sample (e.g., 1-5 mg of glucose)

-

Anhydrous pyridine (B92270)

-

1-(Trimethylsilyl)imidazole (TMSI)

-

Heating block or oven

Procedure:

-

Place the dry carbohydrate sample (1-5 mg) into a reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness.

-

Add 200 µL of anhydrous pyridine to dissolve the sample.

-

Add 100 µL of this compound to the solution.

-

Cap the vial tightly and heat at 60-70 °C for 30 minutes.

-

After cooling to room temperature, the sample is ready for injection into the GC-MS. A 1 µL aliquot is typically injected.

Signaling Pathways and Logical Relationships

The primary role of this compound in synthesis is as a silylating agent. The reaction proceeds through a nucleophilic attack of the hydroxyl group of the substrate on the silicon atom of this compound. The imidazole (B134444) moiety acts as a good leaving group, and the liberated imidazole can act as a base to activate the alcohol.

Conclusion

1-(Trimethylsilyl)imidazole is an indispensable reagent in modern organic synthesis, offering a highly efficient and selective method for the introduction of the trimethylsilyl protecting group. Its favorable physical and chemical properties, coupled with its straightforward application in a variety of synthetic contexts, make it a valuable tool for researchers in academia and industry. The detailed protocols and workflows provided in this guide are intended to facilitate the successful and reproducible application of this compound in the synthesis of complex molecules and for analytical purposes. As with all reactive chemical reagents, appropriate safety precautions should be taken when handling this compound, including working in a well-ventilated fume hood and using appropriate personal protective equipment.

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. uoguelph.ca [uoguelph.ca]

- 4. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

The Role of N-(Trimethylsilyl)imidazole (TMS-Imidazole) as a Silylating Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of N-(Trimethylsilyl)imidazole (TMS-Imidazole or TMSI), a powerful and highly selective silylating agent. Silylation is a crucial derivatization technique in organic synthesis and analytical chemistry, employed to enhance the volatility, thermal stability, and chromatographic behavior of polar compounds. This compound is particularly valued for its high reactivity towards hydroxyl and carboxyl groups, coupled with its notable inertness towards less acidic functionalities such as amines. This guide details the core properties of this compound, its mechanism of action, and provides a comparative analysis with other common silylating agents. Furthermore, it includes detailed experimental protocols for the derivatization of key compound classes and summarizes available quantitative data to aid researchers in optimizing their synthetic and analytical methodologies.

Introduction to Silylation and this compound

Silylation is the process of replacing an active hydrogen atom in a molecule with a trimethylsilyl (B98337) (TMS) group, -Si(CH₃)₃. This derivatization is fundamental in gas chromatography-mass spectrometry (GC-MS) analysis, as it transforms polar, non-volatile compounds into more volatile and thermally stable derivatives suitable for GC analysis.[1] In organic synthesis, silylation serves to protect reactive functional groups, preventing unwanted side reactions during subsequent chemical transformations.[1]

N-(Trimethylsilyl)imidazole (this compound) is a potent silylating agent with the chemical formula C₆H₁₂N₂Si.[2] It is a colorless to pale yellow liquid known for its high silyl (B83357) donor ability.[1] this compound is particularly effective for the silylation of alcohols, phenols, and carboxylic acids.[1] A key advantage of this compound is its high selectivity for hydroxyl groups over amine groups, making it an ideal reagent for the derivatization of molecules containing both functionalities, such as amino acids and certain drug compounds.[1][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 18156-74-6 | [2] |

| Molecular Formula | C₆H₁₂N₂Si | [2] |

| Molecular Weight | 140.26 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 93-94 °C at 14 mmHg | - |

| Density | 0.956 g/mL at 25 °C | - |

| Refractive Index | n20/D 1.475 | - |

Mechanism of Silylation with this compound

The silylation reaction with this compound proceeds via a nucleophilic attack of the active hydrogen-containing group (e.g., a hydroxyl group) on the silicon atom of the TMS group. The imidazole (B134444) ring acts as an excellent leaving group, and the liberated imidazole can also function as a base catalyst in some reactions. The proposed mechanism involves the activation of the silylating agent, followed by the nucleophilic substitution.

Caption: General mechanism of silylation of an alcohol with this compound.

Reactivity and Selectivity

This compound is recognized as one of the most powerful silylating reagents for hydroxyl groups.[4] Its reactivity is influenced by the steric hindrance of the hydroxyl group, with primary alcohols reacting faster than secondary, and secondary faster than tertiary alcohols.

Table 2: General Reactivity of this compound with Various Functional Groups

| Functional Group | Reactivity with this compound | Notes | Reference(s) |

| Primary Alcohols | Very High | Rapid reaction at room temperature. | [4][5] |

| Secondary Alcohols | High | Slower than primary alcohols, may require heating. | [4][5] |

| Tertiary Alcohols | Moderate | Significantly slower, often requires catalysts and/or elevated temperatures. | [4][5] |

| Phenols | High | Reacts readily, can be catalyzed by pyridine (B92270) hydrochloride. | [3] |

| Carboxylic Acids | Very High | Rapid reaction to form TMS esters. | [6] |

| Amines (Aliphatic) | Very Low | Generally unreactive, a key advantage for selectivity. | [1][3] |

| Amides | Low | Less basic amides may show some reactivity. | [3] |

| Thiols | High | Readily silylated. | - |

The high selectivity of this compound for hydroxyl groups in the presence of amines is a significant advantage in the derivatization of complex molecules like natural products and pharmaceuticals.[1][3] This allows for the targeted protection or derivatization of alcohols without affecting amine functionalities.

Comparison with Other Silylating Agents

Several other silylating agents are commonly used, each with its own set of properties and applications. The most common alternatives to this compound are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Table 3: Comparison of Common Silylating Agents

| Silylating Agent | Silylating Power | Byproducts | Key Features | Reference(s) |

| This compound | Very High (for -OH) | Imidazole | Highly selective for hydroxyls over amines. | [1][3] |

| BSTFA | High | N-trimethylsilyl-trifluoroacetamide, Trifluoroacetamide | Good general-purpose reagent, byproducts are volatile. | [7][8] |

| MSTFA | Very High | N-methyl-trifluoroacetamide | Most volatile byproducts, excellent for trace analysis. | [7][9] |

While BSTFA and MSTFA are powerful silylating agents for a broad range of functional groups, this compound's exceptional selectivity for hydroxyls makes it the reagent of choice in specific synthetic and analytical scenarios.

Experimental Protocols

The following are detailed methodologies for the silylation of key compound classes using this compound.

General Protocol for Silylation of Alcohols for GC-MS Analysis

This protocol provides a general guideline for the derivatization of simple alcohols.

References

- 1. nbinno.com [nbinno.com]

- 2. (Trimethylsilyl)imidazole | C6H12N2Si | CID 28925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]

- 6. diverdi.colostate.edu [diverdi.colostate.edu]

- 7. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to N-(Trimethylsilyl)imidazole (TMS-Imidazole): Safety, Handling, and Application Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling precautions, and detailed experimental protocols for N-(Trimethylsilyl)imidazole (TMS-Imidazole, TMSIM), a versatile and highly reactive silylating agent. Adherence to the following procedures is critical for ensuring laboratory safety and experimental success.

Chemical and Physical Properties

N-(Trimethylsilyl)imidazole, with CAS number 18156-74-6, is a colorless to light yellow, moisture-sensitive liquid.[1][2] It is a powerful silylating agent for hydroxyl groups and is widely used in organic synthesis and derivatization for gas chromatography.[2][3][4]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂N₂Si | [1][5] |

| Molecular Weight | 140.26 g/mol | [2][6] |

| Appearance | Colorless to light yellow transparent liquid | [1][2] |

| Boiling Point | 93-94 °C at 14 mmHg | [1][7] |

| Melting Point | -42 °C | [1][8] |

| Flash Point | 6 °C (42.8 °F) - Closed Cup | [1][6] |

| Density | 0.956 g/cm³ at 25 °C | [4][6] |

| Refractive Index | n20/D 1.475 | [1][6] |

| Solubility | Decomposes in water. Soluble in chloroform (B151607) and other organic solvents. | [8] |

| Vapor Pressure | 0.203 mmHg at 25°C | [8] |

Hazard Identification and Safety Precautions

This compound is a hazardous substance that requires careful handling in a controlled environment. It is classified as a highly flammable liquid and vapor, is harmful if swallowed, causes skin irritation and serious eye irritation, and may cause respiratory irritation.[5][6] Some sources indicate it may cause severe skin burns and eye damage and is suspected of damaging an unborn child.[4][9]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor. |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | 1C / 2 | H314: Causes severe skin burns and eye damage. / H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | 1 / 2A | H318: Causes serious eye damage. / H319: Causes serious eye irritation. |

| Reproductive Toxicity | 1B | H360D: May damage the unborn child. |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |

Note: Classifications can vary slightly between suppliers.[2][5][6]

Handling and Storage

-

Handling: Handle only in a well-ventilated area, preferably in a chemical fume hood.[10][11] Wear appropriate personal protective equipment (PPE) as detailed in Section 3. Keep away from heat, sparks, open flames, and other ignition sources.[4][5] Use non-sparking tools and take precautionary measures against static discharge.[5][12] Ground and bond containers when transferring material.[12] Avoid contact with skin, eyes, and clothing, and do not breathe vapors.[10][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place suitable for flammable liquids.[5][13] The recommended storage temperature is often between 2-8°C.[6][8] The material is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen).[10][14] Incompatible materials include water, moisture, acids, alcohols, and strong oxidizing agents.[8][12][13]

Personal Protective Equipment (PPE) and Emergency Procedures

Recommended Personal Protective Equipment

A systematic approach to PPE is mandatory when working with this compound.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. (Trimethylsilyl)imidazole | C6H12N2Si | CID 28925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. N-(Trimethylsilyl)imidazole for gas chromatography 18156-74-6 [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. s3.amazonaws.com [s3.amazonaws.com]

- 9. benchchem.com [benchchem.com]

- 10. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 11. N-(TRIMETHYLSILYL)IMIDAZOLE | [gelest.com]

- 12. researchgate.net [researchgate.net]

- 13. General Silylation Procedures - Gelest [technical.gelest.com]

- 14. registech.com [registech.com]

The Guardian of the Hydroxyl: An In-depth Technical Guide to Silylation

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, particularly in the realm of drug discovery and development, the hydroxyl group presents a recurring challenge. Its inherent reactivity as both a nucleophile and a weak acid can interfere with a wide array of chemical transformations. To navigate this, chemists employ a strategy of temporary masking, or "protection," of the hydroxyl group. Among the most versatile and widely utilized methods for this purpose is silylation—the conversion of a hydroxyl group into a silyl (B83357) ether. This guide provides a comprehensive overview of the fundamental principles of silylation, offering a technical resource for professionals engaged in the synthesis of complex molecules.

The Core Principle: Mechanism of Silylation

The fundamental reaction of silylation involves the nucleophilic attack of the hydroxyl oxygen on the electrophilic silicon atom of a silylating agent, typically a silyl halide. This process is generally facilitated by a base, which serves to deprotonate the alcohol, thereby increasing its nucleophilicity, and to neutralize the hydrogen halide byproduct.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) type mechanism at the silicon center. The choice of silylating agent, base, and solvent can be tailored to the specific substrate and desired outcome.

Figure 1: General mechanism of hydroxyl group silylation.

A Toolkit of Silylating Agents: Tailoring Protection

The versatility of silylation lies in the wide array of available silylating agents. The steric and electronic properties of the substituents on the silicon atom dictate the stability of the resulting silyl ether and, consequently, the conditions required for its formation and cleavage. This allows for a high degree of control and selectivity in complex syntheses.[1][2] Common silylating agents include trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS or TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS) derivatives.[3][4]

The stability of the corresponding silyl ethers generally increases with the steric bulk of the substituents on the silicon atom.[1][5] This trend is crucial for orthogonal protection strategies, where one silyl ether can be selectively removed in the presence of another.

| Silyl Ether | Silylating Agent | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis | Key Characteristics |

| TMS | TMSCl, HMDS, BSA | 1 | 1 | Highly labile; easily cleaved under mild acidic or basic conditions.[3][6] |

| TES | TESCl, TESOTf | 64 | 10-100 | More stable than TMS, but still relatively easy to remove.[3][6] |

| TBDMS (TBS) | TBDMSCl, TBDMSOTf | 20,000 | ~20,000 | A workhorse protecting group offering a good balance of stability and ease of removal.[3][6] |

| TIPS | TIPSCl, TIPSOTf | 700,000 | 100,000 | Very bulky and stable; requires more forcing conditions for cleavage.[3][6] |

| TBDPS | TBDPSCl | 5,000,000 | ~20,000 | Extremely stable to acidic conditions due to its significant steric bulk.[3][6] |

| Data compiled from multiple sources.[3][6] |

Experimental Protocols: A Practical Guide

The successful implementation of silylation protection relies on well-defined experimental procedures. Below are representative protocols for the protection of a primary alcohol with two of the most common silylating agents, followed by their deprotection.

Protocol 1: Protection of a Primary Alcohol using Trimethylsilyl Chloride (TMSCl)

This procedure describes the formation of a trimethylsilyl ether.[6]

Materials:

-

Primary alcohol (1.0 eq)

-

Trimethylsilyl chloride (TMSCl, 1.2 eq)

-

Triethylamine (B128534) (Et₃N, 1.5 eq) or Pyridine[7]

-

Anhydrous dichloromethane (B109758) (DCM)

Procedure:

-

Dissolve the primary alcohol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the stirred solution.

-

Slowly add trimethylsilyl chloride to the reaction mixture.

-

Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 15-30 minutes.[6][7]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude TMS-protected alcohol, which can be purified by flash column chromatography if necessary.

Protocol 2: Protection of a Primary Alcohol using tert-Butyldimethylsilyl Chloride (TBDMSCl)

This procedure details the formation of a more robust tert-butyldimethylsilyl ether.[1][6]

Materials:

-

Primary alcohol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)

-

Imidazole (B134444) (2.2 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

Dissolve the primary alcohol, TBDMSCl, and imidazole in anhydrous DMF at room temperature under an inert atmosphere.

-

Stir the reaction mixture for 12-24 hours, monitoring by TLC. For more sterically hindered alcohols, gentle heating (e.g., 40-50 °C) may be necessary.[6]

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water and brine to remove DMF and imidazole.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the resulting TBDMS ether by flash column chromatography.

Protocol 3: Deprotection of a Trimethylsilyl (TMS) Ether

TMS ethers are readily cleaved under mild acidic conditions.[6]

Materials:

-

TMS-protected alcohol

-

Methanol (B129727) (MeOH)

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the TMS-protected alcohol in methanol.

-

Add a catalytic amount of 1 M HCl (a few drops) and stir the solution at room temperature.

-

Monitor the reaction by TLC; deprotection is typically rapid (5-30 minutes).[6]

-

Once complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure and extract the aqueous residue with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.

Protocol 4: Deprotection of a tert-Butyldimethylsilyl (TBDMS) Ether using TBAF

TBDMS ethers are commonly cleaved using a fluoride (B91410) source.[6]

Materials:

-

TBDMS-protected alcohol

-

Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)

-

Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

-

Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.

-

Add the TBAF solution dropwise to the stirred solution.

-

Stir the reaction for 1-4 hours, monitoring by TLC.[6]

-

Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.

Strategic Application in Drug Development

The principles of silylation are not merely academic; they are instrumental in the synthesis of complex pharmaceutical agents.[8] The ability to selectively protect and deprotect hydroxyl groups allows for the precise modification of molecular scaffolds, a critical aspect of structure-activity relationship (SAR) studies and the optimization of lead compounds.

For instance, in the synthesis of a complex natural product-like molecule with multiple hydroxyl groups of varying steric environments, a strategic sequence of silylation and deprotection is essential. A less hindered primary alcohol might be selectively protected with a bulky silylating agent like TBDPSCl, leaving more hindered secondary or tertiary alcohols available for subsequent reactions. Later in the synthetic route, a different, more labile silyl ether, such as a TMS ether, could be introduced to protect another hydroxyl group temporarily. This orthogonal strategy enables chemists to unveil specific hydroxyl groups at will for further functionalization.

Figure 2: A logical workflow for the use of silyl protecting groups in complex molecule synthesis.

Conclusion

Silylation is an indispensable tool in the arsenal (B13267) of the synthetic chemist. Its reliability, versatility, and the fine-tuning offered by a wide range of silylating agents make it a cornerstone of modern organic synthesis. For researchers and professionals in drug development, a thorough understanding of the principles and practical applications of silylation is paramount for the efficient and successful construction of novel therapeutic agents. The strategic implementation of silyl ether protecting groups will undoubtedly continue to play a pivotal role in advancing the frontiers of medicine and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 3. Silyl ether - Wikipedia [en.wikipedia.org]

- 4. blog.truegeometry.com [blog.truegeometry.com]

- 5. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol [ccspublishing.org.cn]

- 6. benchchem.com [benchchem.com]

- 7. synarchive.com [synarchive.com]

- 8. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

TMS-Imidazole in Pharmaceutical Intermediate Synthesis: A Technical Guide

N-(Trimethylsilyl)imidazole (TMS-Imidazole or TMSI) has emerged as a powerful and versatile reagent in modern organic synthesis, particularly in the manufacturing of pharmaceutical intermediates.[1] Its primary function lies in its efficacy as a silylating agent, offering a reliable method for the protection of sensitive functional groups during complex, multi-step syntheses.[2] This guide provides an in-depth overview of the applications of this compound, complete with experimental protocols, quantitative data, and process diagrams for researchers, scientists, and professionals in drug development.

Core Properties and Silylating Activity of this compound

This compound is a colorless to light yellow liquid at room temperature.[3] It is a highly reactive silylating agent, particularly for hydroxyl and carboxyl groups.[3][4] A key advantage of this compound is its chemoselectivity; it readily silylates hydroxyl groups without affecting amino groups, a feature that distinguishes it from many other silylating agents.[1][5] This selectivity is crucial in the synthesis of complex pharmaceutical intermediates that contain multiple functional groups.[2] The imidazole (B134444) generated during the silylation reaction acts as a base, which can prevent certain side reactions.[6]

Key Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C6H12N2Si | [2] |

| Boiling Point | 93-94°C | [5] |

| Density | 0.957 g/cm³ | [5] |

| Refractive Index | 1.475 | [5] |

Primary Applications in Pharmaceutical Intermediate Synthesis

The utility of this compound in pharmaceutical synthesis is primarily centered on its role as a protecting agent for hydroxyl groups. This protective function is vital for preventing unwanted side reactions during multi-step syntheses, thereby enhancing the efficiency and yield of the final active pharmaceutical ingredient (API).[5]

In the synthesis of complex drug molecules, it is often necessary to temporarily block reactive functional groups to allow for transformations elsewhere in the molecule. This compound is highly effective for the protection of alcohols, including sterically hindered ones, by converting them into trimethylsilyl (B98337) (TMS) ethers.[4][6] These TMS ethers are generally stable under a variety of reaction conditions but can be easily removed under mild conditions when the protection is no longer needed.[2]

The general workflow for hydroxyl group protection using this compound involves the reaction of the alcohol with this compound, often in an anhydrous solvent. The reaction is typically fast and high-yielding.

General workflow for hydroxyl group protection using this compound.

β-Lactam antibiotics, such as penicillins and cephalosporins, are a cornerstone of antibacterial therapy.[7] The synthesis of these complex molecules often requires the use of protecting groups. In the asymmetric synthesis of 3-TIPSO-β-lactams, which are precursors to various antibiotics, N-TMS-imines are utilized.[7] While not a direct use of this compound as a silylating agent on the main scaffold, this highlights the importance of silyl (B83357) groups in this area of synthesis. The formation of N-TMS-arylaldimines, for instance, is a key step in certain synthetic routes.[7] These silylated imines can then undergo cyclocondensation reactions to form the desired β-lactam ring structure.[7]

Nucleoside analogues are a major class of antiviral drugs.[8] Their synthesis often involves the modification of the sugar moiety, which contains multiple hydroxyl groups. Selective protection of these hydroxyls is essential to achieve the desired chemical transformations. This compound is an effective reagent for the silylation of the hydroxyl groups in the ribose or deoxyribose part of nucleosides.[8] This protection allows for subsequent reactions, such as the introduction of modifications at other positions of the sugar or the base, which are crucial for the antiviral activity of the final compound.[9] For example, in the synthesis of certain antiviral agents, the hydroxyl groups of a ribofuranoside can be protected as TMS ethers before further functionalization.[8]

Quantitative Data on Silylation Reactions

The efficiency of silylation reactions with this compound is often high, with reactions proceeding to completion under mild conditions. The following table summarizes representative quantitative data for the silylation of various alcohols.

| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Primary Alcohol | Dichloromethane | 25 | 1 | >95 | [6] |

| Secondary Alcohol | DMF | 40 | 12 | ~90 | [10] |

| Hindered Allylic Alcohol | Acetonitrile | 25 | 1 | Quantitative | [6] |

| Complex Polyhydroxy Compound | Acetonitrile | 25 | 1 | Quantitative | [6] |

Experimental Protocols

Safety Precautions: this compound is moisture-sensitive and flammable.[6][11] All manipulations should be carried out in a fume hood under an inert atmosphere (e.g., nitrogen or argon), and appropriate personal protective equipment (gloves, safety glasses) must be worn.[11] All glassware should be thoroughly dried before use.[11]

This protocol provides a general guideline for the silylation of a primary or secondary alcohol using this compound.

Materials:

-

Alcohol substrate (1 equivalent)

-

This compound (1.5 - 2 equivalents)

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or DMF)

-

Round-bottom flask with a magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Quenching agent (e.g., Methanol)

-

Extraction solvents (e.g., Ethyl acetate, water)

-

Drying agent (e.g., anhydrous Sodium Sulfate)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the alcohol substrate.

-

Dissolve the substrate in a suitable anhydrous solvent.

-

Add this compound dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature if it was heated.

-

Carefully quench the reaction by the slow addition of methanol (B129727) to consume any excess this compound.

-

Remove the solvent under reduced pressure.

-

Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude silylated product.

-

If necessary, purify the product by column chromatography on silica (B1680970) gel.

Logical Relationships and Workflows

The diverse applications of this compound stem from its fundamental reactivity as a silylating agent. The following diagram illustrates the logical relationship between its core function and its applications in pharmaceutical synthesis.

Logical relationships of this compound's roles and applications.

Conclusion

This compound is a highly valuable reagent in the synthesis of pharmaceutical intermediates. Its ability to efficiently and selectively protect hydroxyl groups makes it an indispensable tool for medicinal chemists.[1] Understanding its properties, applications, and the appropriate experimental protocols is key to leveraging its full potential in the development of novel therapeutics. The continued application of this compound is expected to facilitate the synthesis of increasingly complex and potent drug molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. innospk.com [innospk.com]

- 6. researchgate.net [researchgate.net]

- 7. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. General Silylation Procedures - Gelest [technical.gelest.com]

- 11. benchchem.com [benchchem.com]

A Guide to Derivatization Reagents for GC-MS Analysis: Enhancing Volatility and Detection

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the separation, identification, and quantification of a wide array of volatile and semi-volatile compounds. However, many molecules of interest in pharmaceutical research and development, clinical diagnostics, and forensic science are inherently non-volatile due to the presence of polar functional groups such as hydroxyl, carboxyl, amino, and thiol groups. Chemical derivatization is a crucial sample preparation step that chemically modifies these functional groups to increase analyte volatility, improve thermal stability, and enhance chromatographic separation and detection sensitivity.[1][2][3] This technical guide provides an in-depth overview of the core principles, reagent types, and experimental protocols for derivatization in GC-MS analysis.

The "Why" of Derivatization: Core Benefits

Derivatization reactions are designed to replace active hydrogen atoms in polar functional groups with less polar, more volatile moieties.[2] The primary objectives and benefits of derivatization for GC-MS analysis include:

-

Increased Volatility: By masking polar functional groups, derivatization reduces intermolecular hydrogen bonding, thereby lowering the boiling point of the analyte and facilitating its transition into the gas phase.[2][4]

-

Improved Thermal Stability: Derivatization can protect thermally labile functional groups from degradation in the high-temperature environment of the GC injector and column.[4]

-

Enhanced Chromatographic Resolution: Derivatized analytes often exhibit sharper, more symmetrical peaks, leading to better separation from other components in the sample matrix.[5]

-

Improved Sensitivity and Detection Limits: The introduction of specific chemical groups, particularly those containing fluorine atoms, can significantly enhance the response of detectors like the electron capture detector (ECD) and improve mass spectral characteristics for better sensitivity in mass spectrometry.[2][6]

-

Structural Elucidation: Derivatization can produce characteristic fragmentation patterns in the mass spectrometer, aiding in the structural confirmation of the analyte.[7]

Classification of Derivatization Reagents

Derivatization reactions for GC-MS are broadly categorized into three main types: silylation, acylation, and alkylation. Each class of reagents targets specific functional groups and offers distinct advantages.[8]

Silylation Reagents

Silylation is the most widely used derivatization technique in GC-MS.[8] It involves the replacement of an active hydrogen in functional groups like -OH, -COOH, -NH2, and -SH with a trimethylsilyl (B98337) (TMS) or other silyl group.[4]

Common Silylating Reagents:

-

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent suitable for a wide range of compounds.[9]

-

MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another potent silylating reagent, often used for the derivatization of amino acids and steroids.[3][10]

-

TMCS (Trimethylchlorosilane): Frequently used as a catalyst in combination with other silylating reagents to enhance their reactivity, especially for hindered functional groups.[2]

Reaction Mechanism:

Acylation Reagents

Acylation involves the introduction of an acyl group (R-C=O) into a molecule, typically by reacting an analyte with an acid anhydride (B1165640) or acyl halide. This method is particularly effective for primary and secondary amines, alcohols, and phenols.[4][6] Fluorinated acylating reagents are commonly employed to enhance detectability.[6][11]

Common Acylating Reagents:

-

TFAA (Trifluoroacetic Anhydride): A highly reactive reagent that forms stable trifluoroacetyl derivatives.[4]

-

PFPA (Pentafluoropropionic Anhydride): Another powerful fluorinated acylating agent.[4][6]

-

HFBA (Heptafluorobutyric Anhydride): Used to introduce a heptafluorobutyryl group, significantly increasing the molecular weight and often improving chromatographic properties.[4][7]

Reaction Mechanism:

Alkylation Reagents

Alkylation involves the addition of an alkyl group to a molecule, replacing an active hydrogen. This method is commonly used for the derivatization of carboxylic acids, phenols, and some amines.[2] Esterification, the conversion of carboxylic acids to esters, is a prominent example of an alkylation reaction.[12]

Common Alkylating Reagents:

-

MCF (Methyl Chloroformate): A versatile reagent for the derivatization of amino and non-amino organic acids.[1]

-

TMSH (Trimethylsulfonium Hydroxide): Used for the on-column methylation of fatty acids.

-

PFBBr (Pentafluorobenzyl Bromide): Introduces a pentafluorobenzyl group, which is strongly electron-capturing and ideal for sensitive analysis by GC-ECD or GC-MS in negative chemical ionization mode.[13]

Reaction Mechanism:

Quantitative Data Summary

The choice of derivatization reagent and reaction conditions is critical for achieving optimal results. The following tables summarize typical reaction conditions and reported detection limits for the derivatization of various analyte classes.

Table 1: Silylation Reaction Conditions and Detection Limits

| Analyte Class | Reagent(s) | Temperature (°C) | Time (min) | LOD/LLOQ |

| Steroids | MSTFA/NH4I/DTT | 80 | 10 | 1.0–2.5 ng/mL (LOD) |

| Cannabinoids | MSTFA | 60 | 30 | 0.01 µg/mL (LOD) |

| Amino Acids | BSTFA in Acetonitrile (B52724) | 100 | 30 | - |

| Fatty Acids & Sterols | - | - | < 30 | - |

LOD: Limit of Detection, LLOQ: Lower Limit of Quantification. Data compiled from multiple sources.[9][12][14][15]

Table 2: Acylation Reaction Conditions and Detection Limits

| Analyte Class | Reagent(s) | Temperature (°C) | Time (min) | LOD/LLOQ |

| Amphetamines | PFPA | 70 | 30 | 2.5–10 ng/mL (LLOQ) |

| Amphetamines | HFBA, PFPA, or TFAA | 70 | 30 | - |

| 3,4-MDMA | Various Acylating Agents | 70 | 20 | - |

| Cannabinoids (as pentafluorobenzoyl esters) | - | - | - | sub-pg/mL (LOQ) |

LOD: Limit of Detection, LLOQ: Lower Limit of Quantification. Data compiled from multiple sources.[4][6][11][16]

Table 3: Alkylation Reaction Conditions and Detection Limits

| Analyte Class | Reagent(s) | Temperature (°C) | Time (min) | LOD/LLOQ |

| Fatty Acids | PFBBr/DIPEA in ACN | Room Temp | 20 | - |

| Amino Acids (as methyl esters) | 2M HCl in Methanol (B129727) | 80 | 60 | - |

LOD: Limit of Detection, LLOQ: Lower Limit of Quantification. ACN: Acetonitrile, DIPEA: N,N-Diisopropylethylamine. Data compiled from multiple sources.[17][18]

Experimental Protocols

Detailed and optimized experimental protocols are essential for reproducible and reliable derivatization. Below are examples of derivatization protocols for several key classes of analytes.

General GC-MS Workflow with Derivatization

Protocol 1: Silylation of Steroids in Urine

This protocol describes a two-step methoximation and silylation procedure for the analysis of steroids.[19]

-

Sample Preparation: Evaporate the urine extract to dryness under a gentle stream of nitrogen.

-

Methoximation: Add 50 µL of 2% O-methylhydroxylamine hydrochloride in pyridine (B92270) to the dried residue. Cap the vial and heat at 80°C for 30 minutes.

-

Extraction: After cooling, add 400 µL of water and extract the methoximated steroids twice with 1000 µL of methyl tert-butyl ether (MtBE).

-

Evaporation: Combine the organic phases and evaporate to dryness.

-

Silylation: Add 50 µL of a mixture of MSTFA and trimethylsilylimidazole (TSIM) (9:1, v/v) to the dried residue. Allow the reaction to proceed at room temperature for 30 minutes.

-

Analysis: Dilute the sample with a suitable solvent (e.g., 950 µL MtBE) and inject into the GC-MS system.

Protocol 2: Acylation of Amphetamines in Oral Fluid

This protocol details the acylation of amphetamines using heptafluorobutyric anhydride (HFBA).[4]

-

Extraction: Extract the analytes and internal standards from 0.5 mL of oral fluid with ethyl acetate (B1210297) in the presence of 0.1 N NaOH.

-

Evaporation: Dry the extracts.

-

Derivatization: Reconstitute the dried extract and derivatize with HFBA at 70°C for 30 minutes.

-

Analysis: Inject an aliquot of the derivatized sample into the GC-MS.

Protocol 3: Silylation of Cannabinoids in Hemp Matrix

This protocol is for the quantitation of cannabinoids, including the acidic form THCA.[16]

-

Extraction: Perform a liquid extraction of the hemp sample with a suitable solvent (e.g., methanol).

-

Dilution and Filtration: Filter an aliquot of the extract.

-

Derivatization: Transfer 200 µL of the filtered solution to an autosampler vial and add 200 µL of 10% (v/v) MSTFA in ethyl acetate.

-

Reaction: Cap the vial, vortex briefly, and heat at 60°C for 30 minutes.

-

Analysis: After cooling, the sample is ready for GC-MS analysis.

Protocol 4: Two-Step Derivatization of Amino Acids in Urine

This protocol describes the esterification followed by acylation of amino acids.[17]

-

Esterification: React the amino acids with 2 M HCl in methanol at 80°C for approximately 60 minutes.

-

Acylation: Subsequently, react the resulting methyl esters with pentafluoropropionic anhydride (PFPA) in ethyl acetate.

-

Extraction: Extract the derivatized amino acids into toluene (B28343).

-

Analysis: Inject the toluene extract into the GC-MS system. The derivatives are reported to be stable in toluene for at least 14 days.[17]

Protocol 5: Alkylation of Fatty Acids in Biological Samples

This protocol outlines the derivatization of fatty acids to their pentafluorobenzyl (PFB) esters.[18]

-

Extraction: Extract fatty acids from the sample (e.g., cultured cells) using a mixture of methanol, HCl, and iso-octane.

-

Derivatization: Take the extracted fatty acids up in 25 µL of 1% diisopropylethylamine in acetonitrile and add 25 µL of 1% PFB bromide in acetonitrile.

-

Reaction: Incubate at room temperature for 20 minutes in a capped glass tube.

-

Solvent Exchange: Remove the solvent under a gentle stream of argon and redissolve the residue in 50 µL of iso-octane.

-

Analysis: Inject 1 µL of the PFB ester solution into the GC-MS for analysis using negative chemical ionization (NCI).

Conclusion

Derivatization is an indispensable tool in the GC-MS analysis of a vast range of compounds encountered in research, clinical, and industrial settings. By carefully selecting the appropriate derivatization reagent and optimizing the reaction conditions, analysts can significantly enhance the volatility, thermal stability, and detectability of target analytes. The information and protocols provided in this guide serve as a foundational resource for developing robust and reliable GC-MS methods for challenging analytes. As new derivatization strategies and reagents continue to emerge, the scope and power of GC-MS in chemical analysis will undoubtedly continue to expand.

References

- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. weber.hu [weber.hu]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. core.ac.uk [core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Quantitation of methamphetamine and amphetamine in urine by capillary GC/MS Part II. Derivatization with 4-carbethoxyhexafluorobutyryl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 10. MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification [sigmaaldrich.com]

- 11. scispace.com [scispace.com]

- 12. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]

- 13. lipidmaps.org [lipidmaps.org]

- 14. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. cannabissciencetech.com [cannabissciencetech.com]

- 17. mdpi.com [mdpi.com]

- 18. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

1-(Trimethylsilyl)imidazole (TMS-Imidazole): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(Trimethylsilyl)imidazole (TMS-Imidazole), a versatile and powerful reagent in modern organic synthesis and analytical chemistry. The document details its chemical and physical properties, molecular structure, safety and handling protocols, and key applications, with a focus on its relevance in pharmaceutical research and drug development.

Core Compound Information

1-(Trimethylsilyl)imidazole, also known by synonyms such as N-Trimethylsilylimidazole, TMSI, and TSIM, is an organosilicon compound featuring a trimethylsilyl (B98337) group covalently bonded to the nitrogen atom of an imidazole (B134444) ring.[1][2][3] Its CAS Registry Number is 18156-74-6 .[1][2][4][5]

The structure of this compound consists of a five-membered aromatic imidazole ring where the hydrogen on one of the nitrogen atoms is replaced by a trimethylsilyl (-Si(CH₃)₃) group.[2][3]

Caption: Molecular structure of 1-(Trimethylsilyl)imidazole.

Physicochemical and Safety Data

The properties of this compound make it a highly reactive liquid that requires careful handling. The following tables summarize its key physical characteristics and safety information.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₆H₁₂N₂Si | [5][6][7][8] |

| Molecular Weight | 140.26 g/mol | [5][6][7][9] |

| Appearance | Colorless to light yellow liquid | [1][2][10] |

| Density | 0.956 g/mL at 25 °C | [4][9][11][12] |

| Boiling Point | 93-94 °C at 14 mmHg | [2][9][11][12] |

| Melting Point | -42 °C | [2][13] |

| Refractive Index (n20/D) | 1.475 | [9][11][12] |

| Flash Point | 6 °C (42.8 °F) - closed cup | [9][11] |

| Solubility | Soluble in many organic solvents (e.g., dichloromethane, THF, toluene); decomposes in water. | [2][6][10] |

Table 2: Safety and Hazard Information

| Hazard Category | GHS Codes and Statements | References |

| Pictograms | GHS02 (Flammable), GHS07 (Harmful/Irritant) | [2][11] |

| Signal Word | Danger | [2][9][11] |

| Hazard Statements | H225: Highly flammable liquid and vapor.H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][4][11][14] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.P233: Keep container tightly closed.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][4][11][14] |

| Storage | Store in a cool, dry, well-ventilated place below +30°C. Keep container tightly closed under an inert atmosphere. Moisture sensitive. | [2][9][15] |

Applications in Research and Drug Development

This compound is a cornerstone reagent prized for its high silylating power and selectivity.[2][16] Its primary applications stem from its ability to introduce a trimethylsilyl (TMS) protecting group onto various functional groups.

-

Silylating Agent: It is a powerful agent for the silylation of alcohols, phenols, and carboxylic acids.[2][6][16] This transformation is crucial for protecting these functional groups during subsequent synthetic steps. The high reactivity of this compound allows these reactions to proceed under mild conditions with high yields.[11][16]

-

Derivatization for Gas Chromatography (GC): In analytical chemistry, this compound is used to derivatize polar molecules, such as steroids, sugars, and pharmaceuticals.[2][4][9] The resulting TMS ethers are more volatile and thermally stable, enabling or improving their analysis by gas chromatography-mass spectrometry (GC-MS).[9][11]

-

Catalysis: The compound can act as a Lewis acid catalyst in various organic reactions, including esterification and Friedel-Crafts reactions.[6][10]

-

Synthesis of Bioactive Molecules: The imidazole core is a significant pharmacophore found in many therapeutic agents.[17] this compound serves as a key reagent and intermediate in the synthesis of complex imidazole-based pharmaceuticals, agrochemicals, and other fine chemicals.

The workflow below illustrates the role of this compound in a typical multi-step synthesis relevant to drug discovery, where protection of a hydroxyl group is necessary to allow for a selective reaction at another site on the molecule.

Caption: Workflow for using this compound as a protecting agent.

Experimental Protocols

Detailed and reliable experimental procedures are critical for the successful use of this compound. The following sections provide representative protocols for its synthesis and a key application.

This procedure describes the synthesis of this compound from imidazole and hexamethyldisilazane (B44280) (HMDS) using a catalyst.

-

Materials:

-

Imidazole (0.2 mole)

-

Hexamethyldisilazane (HMDS) (0.15 mole)

-

Saccharin (B28170) (catalyst, 0.15 mmoles)

-

Reaction flask equipped with a stirrer, dropping funnel, and condenser.

-

-

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., Nitrogen), add imidazole (13.62 g) and saccharin (28 mg).

-

Heat the mixture to 100 °C with stirring.

-

Add hexamethyldisilazane (31.5 mL) dropwise to the heated mixture over 45 minutes. During the addition, gradually raise the bath temperature from 100 °C to 140 °C.

-

After the addition is complete, continue stirring the reaction mixture at 140 °C for an additional 30 minutes.

-

Remove the excess, unreacted hexamethyldisilazane by evaporation under reduced pressure.

-

Purify the resulting residue by vacuum distillation to yield 1-(Trimethylsilyl)imidazole. The product typically boils at 103-105 °C at 22 mmHg.

-

This protocol outlines a general method for the protection of a primary alcohol using this compound. This compound is highly reactive towards hydroxyl groups and the reaction often proceeds to completion rapidly at room temperature.[16]

Caption: General reaction for the silylation of an alcohol.

-

Materials:

-

Primary alcohol (1.0 eq)

-

1-(Trimethylsilyl)imidazole (1.2 eq)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Round-bottom flask with a magnetic stirrer

-

-

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the primary alcohol (1.0 mmol) in the anhydrous solvent (5-10 mL).

-

Reagent Addition: To the stirred solution at room temperature, add 1-(Trimethylsilyl)imidazole (1.2 mmol, ~0.18 mL) dropwise via syringe. The reaction is often mildly exothermic.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically rapid and can be complete in as little as 15-60 minutes. Monitor the disappearance of the starting alcohol by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding a small amount of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (B1210297) or DCM (2 x 15 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (saturated aqueous NaCl solution). Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude TMS-protected alcohol, which can be used directly or purified further by column chromatography if necessary.

-

References

- 1. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]

- 2. gcms.cz [gcms.cz]

- 3. CN102718789A - Preparation process of trimethylsilylimidazole - Google Patents [patents.google.com]

- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Enhancement of chemical derivatization of steroids by gas chromatography/mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. General Silylation Procedures - Gelest [technical.gelest.com]

- 9. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. synarchive.com [synarchive.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of TMS-Imidazole in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-(Trimethylsilyl)imidazole (TMS-Imidazole), a widely used silylating agent in organic synthesis. Understanding the solubility of this compound is critical for reaction optimization, purification, and overall process efficiency. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and offers a logical workflow for solvent selection.

Core Concepts

1-(Trimethylsilyl)imidazole, also known as TMSI or TSIM, is a powerful and selective silylating reagent for protecting hydroxyl groups, including those in alcohols and sugars.[1] Its efficacy is often dependent on its solubility in the reaction medium, which ensures a homogeneous reaction environment. This compound is generally characterized as a colorless to light yellow liquid and is known to be sensitive to moisture, reacting to decompose.[2][3][4]

Solubility Profile of this compound

The following table summarizes the known qualitative solubility of this compound in several common organic solvents.

| Solvent | IUPAC Name | Formula | Polarity | Solubility | References |

| Dichloromethane (DCM) | Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble | [2] |

| Tetrahydrofuran (THF) | Oxolane | C₄H₈O | Polar Aprotic | Soluble | [2] |

| Toluene | Toluene | C₇H₈ | Nonpolar | Soluble | [2] |

| Chloroform | Trichloromethane | CHCl₃ | Polar Aprotic | Soluble | [4] |

| Acetonitrile (ACN) | Ethanenitrile | CH₃CN | Polar Aprotic | Soluble | |

| Dimethylformamide (DMF) | N,N-Dimethylformamide | C₃H₇NO | Polar Aprotic | Soluble | |

| Dimethyl Sulfoxide (DMSO) | (Methanesulfinyl)methane | C₂H₆OS | Polar Aprotic | Soluble | |

| Ethanol | Ethanol | C₂H₅OH | Polar Protic | Soluble | |

| Methanol | Methanol | CH₃OH | Polar Protic | Soluble | [5] |

| Acetone | Propan-2-one | C₃H₆O | Polar Aprotic | Soluble | [5] |

| Hexanes | Hexane | C₆H₁₄ | Nonpolar | Soluble | |

| Ethyl Acetate (EtOAc) | Ethyl ethanoate | C₄H₈O₂ | Polar Aprotic | Soluble | |

| Water | Water | H₂O | Polar Protic | Decomposes | [3] |

Note: "Soluble" in this context is based on general statements from chemical suppliers and related literature. For precise applications, experimental verification of solubility at the desired concentration and temperature is highly recommended.

Experimental Protocols for Solubility Determination

For applications requiring precise knowledge of this compound's solubility, the following experimental protocols can be employed. Given the moisture sensitivity of this compound, all procedures should be conducted under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

Qualitative Solubility Determination

This method provides a rapid assessment of solubility and is useful for initial solvent screening.

Materials and Equipment:

-

This compound

-

Anhydrous organic solvents

-

Dry glass vials with screw caps

-

Inert atmosphere glovebox or Schlenk line

-

Vortex mixer

-

Analytical balance

Procedure:

-

In an inert atmosphere, add approximately 100 mg of this compound to a dry glass vial.

-

Add 1 mL of the selected anhydrous solvent to the vial.

-

Securely cap the vial and vortex the mixture for 1-2 minutes at a controlled temperature (e.g., 25 °C).

-

Visually inspect the solution against a dark background.

-

Soluble: The liquid is a clear, single phase with no visible solid particles.

-

Partially Soluble: Some solid remains undissolved, or the solution appears cloudy.

-

Insoluble: The this compound shows no sign of dissolving.

-

-

If the substance is not soluble at the initial concentration, subsequent additions of the solvent in known volumes can be made to estimate the approximate solubility.

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This method determines the equilibrium solubility of this compound in a solvent at a specific temperature.

Materials and Equipment:

-

All materials from the qualitative method.

-

Thermostatic shaker or water bath.

-

Gas-tight syringes and needles.

-

Syringe filters (PTFE, 0.2 µm).

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis.

Procedure:

-

Preparation of a Saturated Solution:

-

In an inert atmosphere, add an excess amount of this compound to a vial containing a known volume of the anhydrous solvent. The presence of undissolved this compound is essential to ensure saturation.

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed at the set temperature for at least 4 hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a gas-tight syringe, ensuring no solid particles are disturbed.

-

Immediately filter the collected solution through a syringe filter into a clean, dry vial.

-

-

Analysis:

-

Accurately dilute a known volume of the filtered, saturated solution with the same anhydrous solvent.

-

Analyze the diluted solution using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution to determine the solubility (e.g., in g/100 mL or mol/L).

-

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for a reaction involving this compound is a critical step. The following diagram illustrates a logical workflow to guide this process.

This guide serves as a foundational resource for professionals working with this compound. While qualitative data suggests broad solubility in aprotic organic solvents, empirical determination using the provided protocols is essential for process optimization and reproducibility.

References

Methodological & Application

Standard Protocol for TMS-Imidazole Derivatization for GC-MS Analysis

Application Note AP-GCMS-012

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed protocol for the derivatization of polar analytes using N-Trimethylsilylimidazole (TMSI) for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). TMSI is a powerful and highly selective silylating agent, particularly effective for compounds containing hydroxyl and carboxyl groups, such as steroids, sugars, and phenols. Its unique selectivity, which leaves amino groups largely unreacted, makes it a valuable tool in metabolomics and pharmaceutical analysis. This application note outlines a primary single-step protocol for hydroxylated compounds and a more comprehensive two-step protocol for complex mixtures containing carbonyl groups.

Introduction

Gas Chromatography-Mass Spectrometry is a cornerstone technique for the analysis of volatile and semi-volatile compounds. However, many biologically and pharmaceutically relevant molecules, including metabolites, hormones, and sugars, possess polar functional groups (-OH, -COOH, -NH2, -SH) that render them non-volatile and prone to thermal degradation. Chemical derivatization is a critical sample preparation step to overcome these limitations.

Silylation, the replacement of an active hydrogen with a trimethylsilyl (B98337) (TMS) group, is one of the most common derivatization techniques.[1] This process reduces the polarity and hydrogen-bonding capacity of the analyte, thereby increasing its volatility and thermal stability.[2] N-Trimethylsilylimidazole (TMSI) is the most potent silylating reagent for hydroxyl groups.[3][4] It reacts rapidly and completely with primary, secondary, and even sterically hindered tertiary hydroxyls, as well as carboxylic acids. A key advantage of TMSI is its high selectivity; it does not react with aliphatic amines, which is useful in multi-step derivatization schemes or when targeting specific compound classes.[3][5]

This protocol details the use of TMSI for robust and reproducible derivatization of target analytes for GC-MS analysis.

Chemical Reaction

TMSI derivatizes active hydrogens on hydroxyl and carboxyl groups. The imidazole (B134444) leaving group acts as a scavenger for the liberated proton.[3]

References

Application Notes and Protocols for TMS-Imidazole Silylation of Steroids for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of steroids in various biological matrices. However, due to the low volatility and thermal lability of many steroids, a derivatization step is essential prior to GC-MS analysis.[1] Silylation, the replacement of active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, is a widely employed derivatization technique that enhances the volatility and thermal stability of steroids.[2][3][4] Among the various silylating reagents, 1-(Trimethylsilyl)imidazole (TMSI) is a potent agent, particularly effective for derivatizing hydroxyl groups, including sterically hindered ones.[5][6] This document provides detailed application notes and protocols for the TMS-imidazole based silylation of steroids for subsequent GC-MS analysis.

Principles and Advantages of this compound Silylation

TMSI is recognized as one of the strongest silylating reagents for hydroxyl groups, reacting swiftly and efficiently.[5] A key advantage of TMSI is its high selectivity for hydroxyl and carboxyl groups, generally not reacting with aliphatic amines, which is beneficial in the analysis of complex biological samples.[5][7] The derivatization process improves the chromatographic and mass spectral characteristics of steroids.[2] The resulting TMS derivatives are more volatile and less polar, leading to better separation and peak shape during gas chromatography.[1] Furthermore, the formation of TMS ethers and enol-TMS ethers can lead to characteristic mass spectra with intense molecular ions, aiding in quantification.[8]

Experimental Protocols

A common and effective strategy for the derivatization of steroids containing both hydroxyl and keto groups is a two-step process involving methoximation followed by silylation.[1] The initial methoximation step protects the keto groups, preventing the formation of multiple derivatives from a single compound.[9]

Materials and Reagents

-

Steroid standards or sample extracts

-

1-(Trimethylsilyl)imidazole (TMSI)

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

O-methylhydroxylamine hydrochloride

-

Methyl tert-butyl ether (MtBE) or other suitable solvent

-

Nitrogen gas for evaporation

-

Heating block or oven

-

GC-MS system

Protocol 1: Two-Step Derivatization (Methoximation followed by Silylation)

This protocol is adapted from established methods for comprehensive steroid profiling.[1][9]

-

Sample Preparation: Transfer 1-10 mg of the dried sample extract or steroid standard into a reaction vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen.[5] It is crucial to ensure the sample is anhydrous as moisture will interfere with the silylation reaction.[5]

-